Bis((2-bromopyridin-4-yl)methyl)amine
CAS No.: 1688656-70-3
Cat. No.: VC7840694
Molecular Formula: C12H11Br2N3
Molecular Weight: 357.04
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1688656-70-3 |
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Molecular Formula | C12H11Br2N3 |
Molecular Weight | 357.04 |
IUPAC Name | 1-(2-bromopyridin-4-yl)-N-[(2-bromopyridin-4-yl)methyl]methanamine |
Standard InChI | InChI=1S/C12H11Br2N3/c13-11-5-9(1-3-16-11)7-15-8-10-2-4-17-12(14)6-10/h1-6,15H,7-8H2 |
Standard InChI Key | LGSKRVVQLDYVHH-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br |
Canonical SMILES | C1=CN=C(C=C1CNCC2=CC(=NC=C2)Br)Br |
Introduction
Structural Characteristics
Bis((2-bromopyridin-4-yl)methyl)amine features a central amine group linked to two 2-bromo-4-pyridinylmethyl substituents. Key structural attributes include:
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Molecular Formula:
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Crystallographic Data: While no direct crystal structure is reported, analogous copper complexes (e.g., in ) highlight the ligand’s ability to adopt planar geometries suitable for metal coordination.
Synthesis and Purification
Synthetic Routes
The compound is synthesized via reductive amination or nucleophilic substitution:
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Reductive Amination: Reacting 2-bromo-4-pyridinecarbaldehyde with a diamine precursor in the presence of a reducing agent like sodium triacetoxyborohydride .
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Nucleophilic Substitution: Coupling 2-bromo-4-(bromomethyl)pyridine with ammonia under controlled conditions .
Example Procedure (generalized from ):
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Step 1: 2-Bromo-4-pyridinecarbaldehyde is treated with ethylenediamine in methanol.
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Step 2: Sodium triacetoxyborohydride is added to reduce the imine intermediate.
Purification
Physicochemical Properties
Applications in Pharmaceutical Chemistry
Protein Degrader Building Blocks
The compound serves as a key intermediate in proteolysis-targeting chimeras (PROTACs) . Its bromine atoms enable further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Coordination Chemistry
Bis((2-bromopyridin-4-yl)methyl)amine acts as a tridentate ligand in metal complexes. For example:
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Copper Complexes: Used in catalytic systems for organic transformations .
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Zinc Complexes: Explored for anion recognition and sensing .
Hazard Statement | Precautionary Measure |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Future Directions
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